Arecoline Hydrobromide

Catalog No.
S519286
CAS No.
300-08-3
M.F
C8H14BrNO2
M. Wt
236.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arecoline Hydrobromide

CAS Number

300-08-3

Product Name

Arecoline Hydrobromide

IUPAC Name

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide

Molecular Formula

C8H14BrNO2

Molecular Weight

236.11 g/mol

InChI

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H

InChI Key

AXOJRQLKMVSHHZ-UHFFFAOYSA-N

SMILES

Array

solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

arecoline hydrobromide

Canonical SMILES

CN1CCC=C(C1)C(=O)OC.Br

The exact mass of the compound Arecoline hydrobromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757418. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Arecoline - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Arecoline hydrobromide is a highly water-soluble, crystalline hydrobromide salt of the natural alkaloid arecoline, functioning as a potent muscarinic acetylcholine receptor partial agonist. In commercial and research procurement, the hydrobromide salt is the universally preferred form due to its superior solid-state stability, reliable gravimetric handling, and immediate aqueous solubility (up to 100 mM) without the need for complex co-solvents. By neutralizing the basic pyrrolidine nitrogen with hydrobromic acid, manufacturers convert the volatile, oily free base into a stable, crystalline powder (melting point 170–172°C) that resists rapid atmospheric degradation. This structural stabilization makes Arecoline hydrobromide the standard choice for neuropharmacological modeling, smooth muscle contraction assays, and the development of transdermal or aqueous drug delivery systems where precise dosing and formulation shelf-life are critical .

Substituting Arecoline hydrobromide with its free base or other muscarinic agonists introduces severe handling and experimental reproducibility risks. Arecoline free base is an oily, volatile liquid at room temperature (melting point <25°C) that is highly sensitive to oxidation and pH fluctuations, making accurate weighing and long-term storage nearly impossible for standard laboratories. Furthermore, while other muscarinic agonists such as pilocarpine are often considered in-class substitutes, they possess distinct receptor subtype binding profiles and lower affinities for specific muscarinic targets like M1 and M3. Attempting to use the free base requires complex acid-base extractions and immediate use, whereas substituting with a different agonist alters the fundamental pharmacological baseline, leading to inconsistent downstream data in cholinergic signaling models [1].

Solid-State Stability and Handling Viability

The physical state of a compound dictates its utility in precise analytical and formulation workflows. Arecoline free base is an oily liquid at room temperature with a melting point below 25°C, making it prone to volatility and difficult to weigh accurately. In contrast, Arecoline hydrobromide is a stable, crystalline solid with a melting point of 170–172°C. This massive thermal shift ensures that the hydrobromide salt can be stored, handled, and weighed gravimetrically without the rapid degradation or mass loss associated with the free base oil[1].

Evidence DimensionMelting point and physical state
Target Compound Data170–172°C (Crystalline solid)
Comparator Or BaselineArecoline free base (<25°C, Oily liquid)
Quantified Difference>145°C increase in melting point
ConditionsStandard ambient laboratory conditions

Eliminates the need for specialized liquid handling and prevents degradation during storage, ensuring reproducible batch-to-batch dosing.

Aqueous Formulation and pH Stability

Arecoline compounds are highly sensitive to their vehicle environment, particularly near their pKa of 6.84. When formulated in aqueous solutions, Arecoline hydrobromide demonstrates exceptional stability under mildly acidic conditions. In a pH 5.5 phosphate buffer, Arecoline hydrobromide retains 98.9% of its active concentration after 72 hours of incubation. In contrast, the free base is highly unstable in aqueous environments without immediate pH adjustment, rapidly degrading and complicating long-term experimental or transdermal patch formulations [1].

Evidence DimensionResidual drug retention in aqueous solution
Target Compound Data98.9% retention
Comparator Or BaselineArecoline free base (Rapid aqueous degradation near pKa 6.84)
Quantified DifferenceNear-quantitative stability (98.9%) over 3 days for the HBr salt
ConditionspH 5.5 phosphate buffer, 72 hours incubation

Allows researchers and formulators to prepare stable aqueous stock solutions and delivery vehicles without rapid loss of the active pharmaceutical ingredient.

High-Affinity Muscarinic Receptor Activation

As a muscarinic agonist, the value of Arecoline hydrobromide lies in its potent receptor activation profile. In vitro assays demonstrate that Arecoline hydrobromide achieves nanomolar half-maximal effective concentrations (EC50) at key muscarinic receptor subtypes, specifically 7.0 nM at M1 and 11.0 nM at M3. This high potency allows for robust cholinergic stimulation at significantly lower concentrations than many generic parasympathomimetic benchmarks, minimizing off-target effects and cellular toxicity in complex biological models .

Evidence DimensionM1 and M3 Receptor EC50
Target Compound Data7.0 nM (M1) and 11.0 nM (M3)
Comparator Or BaselineGeneric muscarinic agonists (typically micromolar range)
Quantified DifferenceNanomolar activation threshold (7-11 nM)
ConditionsIn vitro muscarinic acetylcholine receptor activation assays

Ensures precise, low-dose activation of cholinergic pathways, which is critical for high-fidelity neuropharmacological and smooth muscle research.

Development of Transdermal and Aqueous Drug Delivery Systems

Because Arecoline hydrobromide exhibits 98.9% retention in pH 5.5 aqueous buffers over 72 hours and possesses high water solubility (up to 100 mM), it is the optimal precursor for formulating transdermal patches and sustained-release hydrogels. Its solid-state stability ensures that the active ingredient does not degrade during the manufacturing process, unlike the volatile free base [1].

In Vitro Cholinergic Receptor Assays and Neuropharmacology

The compound's potent nanomolar affinity for M1 (EC50 = 7.0 nM) and M3 (EC50 = 11.0 nM) receptors makes it an essential standard for high-throughput screening and neuropharmacological modeling. Researchers studying cholinergic pathways rely on the hydrobromide salt to deliver precise, reproducible receptor activation without the variability of unstable liquid analogs .

Smooth Muscle Contraction and Parasympathomimetic Modeling

Arecoline hydrobromide is widely utilized in ex vivo tissue bath assays to induce smooth muscle contraction. Its crystalline purity and immediate solubility allow for the rapid preparation of exact molar concentrations, ensuring that dose-response curves in gastrointestinal or vascular tissue models are highly accurate and free from the solvent artifacts required to dissolve the free base [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.02079 Da

Monoisotopic Mass

235.02079 Da

Heavy Atom Count

12

Appearance

Powder

UNII

24S79B9CX7

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (98.48%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

300-08-3

Dates

Last modified: 09-13-2023

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